molecular formula C15H14F3N B13724452 4'-Ethyl-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine

4'-Ethyl-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine

Cat. No.: B13724452
M. Wt: 265.27 g/mol
InChI Key: YCBAAUIMRZTRTM-UHFFFAOYSA-N
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Description

4’-Ethyl-5-(trifluoromethyl)-[1,1’-biphenyl]-2-amine is an organic compound characterized by the presence of an ethyl group, a trifluoromethyl group, and an amine group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Ethyl-5-(trifluoromethyl)-[1,1’-biphenyl]-2-amine typically involves the introduction of the trifluoromethyl group through trifluoromethylation reactions. One common method is the use of trifluoromethyltrimethylsilane (TMSCF3) as a nucleophilic trifluoromethylating agent. The reaction is often carried out in the presence of a fluoride source, such as tetrabutylammonium fluoride, in a solvent like tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale trifluoromethylation reactions using reagents like sodium trifluoroacetate and copper(I) iodide. These reactions are typically conducted under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4’-Ethyl-5-(trifluoromethyl)-[1,1’-biphenyl]-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .

Scientific Research Applications

4’-Ethyl-5-(trifluoromethyl)-[1,1’-biphenyl]-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4’-Ethyl-5-(trifluoromethyl)-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H14F3N

Molecular Weight

265.27 g/mol

IUPAC Name

2-(4-ethylphenyl)-4-(trifluoromethyl)aniline

InChI

InChI=1S/C15H14F3N/c1-2-10-3-5-11(6-4-10)13-9-12(15(16,17)18)7-8-14(13)19/h3-9H,2,19H2,1H3

InChI Key

YCBAAUIMRZTRTM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(C=CC(=C2)C(F)(F)F)N

Origin of Product

United States

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